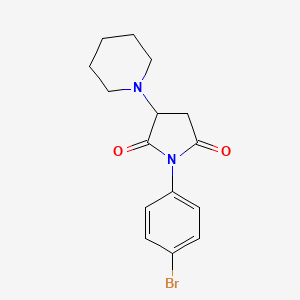

1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Description

1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, along with a piperidinyl substituent

Properties

IUPAC Name |

1-(4-bromophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERWQXUOJLMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction involving a piperidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with a chlorophenyl group instead of a bromophenyl group.

1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with a fluorophenyl group instead of a bromophenyl group.

1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness: 1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom may influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Biological Activity

1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine derivatives, characterized by its unique structural features which include a bromophenyl group and a piperidinyl substituent. This compound has garnered attention for its potential biological activities and therapeutic applications.

- Molecular Formula : C15H17BrN2O2

- Molecular Weight : Approximately 335.21 g/mol

- CAS Number : 195452-35-8

The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes. The presence of the bromophenyl group may enhance its binding affinity and reactivity compared to similar compounds.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce cytotoxicity and apoptosis in various cancer cell lines. For instance, it demonstrated superior activity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the compound may be a candidate for further development as an anticancer agent.

Neuroprotective Effects

There is also evidence supporting the neuroprotective properties of this compound. Its structural similarity to other biologically active molecules suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have highlighted its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular, derivatives of pyrrolidine compounds have shown significant activity against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 3.12 to 12.5 μg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains bromine; potential for unique biological interactions |

| 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | Structure | Chlorophenyl group; different reactivity profile |

| 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | Structure | Fluorophenyl; distinct pharmacological properties |

Study on Anticancer Properties

A recent study focused on the anticancer effects of pyrrolidine derivatives, including this compound. The results indicated enhanced cytotoxicity against selected cancer cell lines due to structural modifications that improved binding interactions with target proteins involved in cell proliferation and survival .

Neuroprotective Study

In another investigation, the neuroprotective effects were assessed using models of oxidative stress. The compound was found to exhibit antioxidant properties that could mitigate neuronal damage associated with Alzheimer’s disease, further supporting its potential therapeutic application in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.